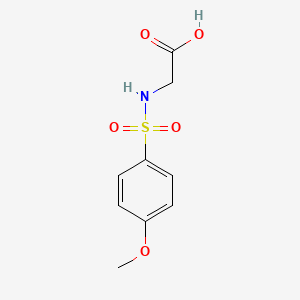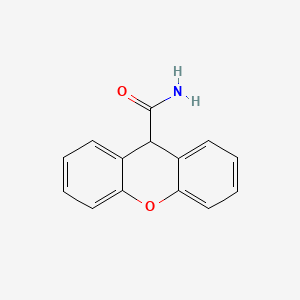
9H-xanthene-9-carboxamide
Overview
Description
9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C14H11NO2 It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring
Mechanism of Action
Target of Action
Xanthone derivatives, a class of compounds to which 9h-xanthene-9-carboxamide belongs, are known to exhibit a wide range of biological activities . These activities suggest that this compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
It is known that xanthone derivatives can interact with their targets in various ways, such as by inhibiting enzymatic activity or modulating receptor signaling . The exact nature of this compound’s interaction with its targets would depend on the specific molecular structure of the compound and the nature of the target .
Biochemical Pathways
Given the diverse biological activities of xanthone derivatives, it is likely that this compound could influence multiple pathways . These could include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is therefore unclear .
Result of Action
Based on the known activities of xanthone derivatives, it is possible that this compound could have effects such as modulating cell growth, influencing inflammatory responses, or other cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
9H-xanthene-9-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for cellular metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it has been reported to enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their function. For example, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to a decrease in oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation . Long-term effects of this compound on cellular function have also been studied, with findings indicating that continuous exposure can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in redox reactions, where it acts as a substrate for oxidoreductases . Additionally, this compound can influence metabolic fluxes by modulating the activity of key metabolic enzymes. This can lead to changes in the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound can be influenced by its interactions with binding proteins, which can facilitate its transport to specific sites within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments is often mediated by targeting signals and post-translational modifications. These modifications can direct this compound to specific organelles, where it can interact with target biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with carboxylic acid derivatives. One common method is the reaction of 9H-xanthene-9-carboxylic acid with amines under dehydrating conditions to form the carboxamide. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to improve yield and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized xanthene derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted xanthene derivatives with different functional groups
Scientific Research Applications
9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a model compound for studying the interactions of xanthene derivatives with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its derivatives have shown promise in preclinical studies for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
9H-xanthene-9-one: A structurally similar compound with a ketone group instead of a carboxamide group. It shares some chemical properties but differs in reactivity and biological activity.
N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide: A derivative with an additional isopropyl group, which may alter its chemical and biological properties.
Uniqueness: 9H-xanthene-9-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to modulate the Nrf2 pathway and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDLKOCAEPRSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352392 | |
| Record name | 9H-xanthene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5813-90-1 | |
| Record name | 9H-Xanthene-9-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-xanthene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5813-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes xanthene-9-carboxamide a promising compound for inflammatory diseases?
A1: Xanthene-9-carboxamide and its derivatives have demonstrated high affinity for both human and murine CCR1 receptors. [, ] This is significant because CCR1, a chemokine receptor, plays a crucial role in inflammatory responses. By blocking CCR1, xanthene-9-carboxamide has the potential to disrupt the signaling cascade that leads to inflammation, making it a promising candidate for developing new treatments for inflammatory diseases.
Q2: How do researchers envision using xanthene-9-carboxamide beyond its therapeutic potential?
A2: Beyond its potential as a therapeutic agent, xanthene-9-carboxamide, particularly derivative 2q-1, is recognized as a valuable tool compound. [] Its ability to effectively antagonize both human and murine CCR1 receptors makes it useful in preclinical studies using animal models. Researchers can utilize 2q-1 to investigate the specific roles of CCR1 in the development and progression of inflammatory diseases, potentially uncovering new therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


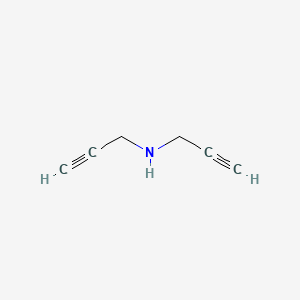
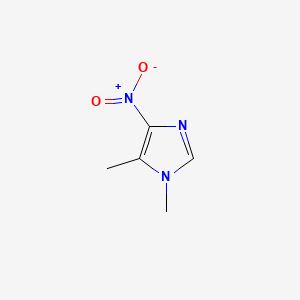
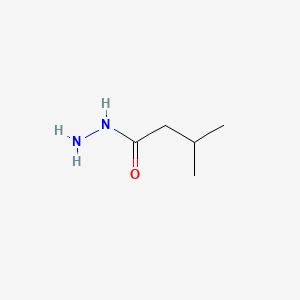
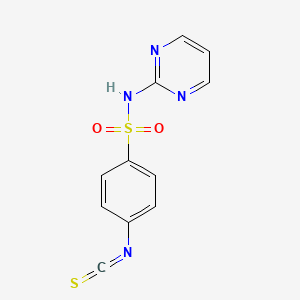
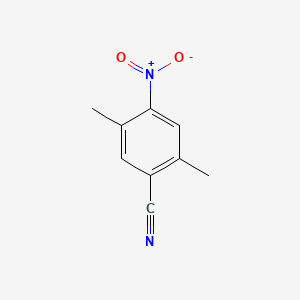
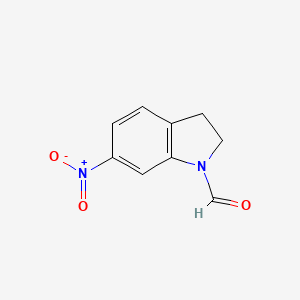
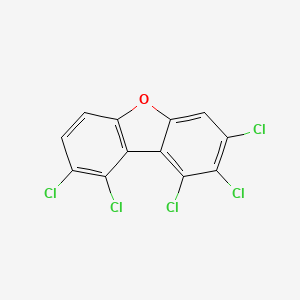
![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)


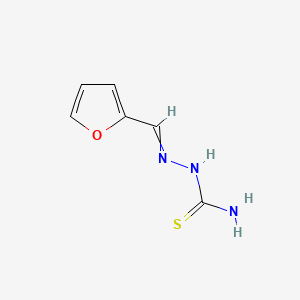
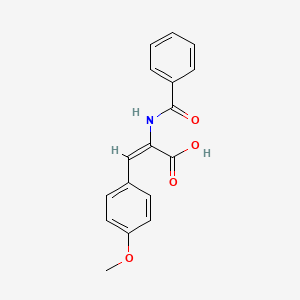
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
